molecular formula C22H19BrO3 B017110 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one CAS No. 28924-18-7

1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one

Cat. No. B017110
CAS RN: 28924-18-7
M. Wt: 411.3 g/mol
InChI Key: JIQMOQSQAVBFLO-UHFFFAOYSA-N
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Description

"1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one" is a complex organic molecule that might be involved in various chemical reactions due to its functional groups. The compound contains phenylmethoxy groups and a bromoethanone moiety, which suggests potential reactivity and usefulness in organic synthesis.

Synthesis Analysis

Synthesis of complex brominated organic compounds often involves multi-step reactions, starting from simpler precursors. While specific synthesis routes for "1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one" are not directly available, related synthesis approaches can be found. For instance, compounds with bromomethyl groups can be synthesized through methods such as bromination using LiBr or NBS (N-Bromosuccinimide) under controlled conditions to introduce the bromine atom selectively to the desired position on the molecule (Sun Xiao-qiang, 2009).

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like NMR spectroscopy and X-ray crystallography. For closely related compounds, studies have shown that the presence of bromomethyl groups and ether linkages significantly influences the molecular conformation and stability. Conformational analysis through computational methods, such as DFT (Density Functional Theory), provides insights into the preferred conformations and electronic structure of the molecule (S. Khazhiev et al., 2018).

Scientific Research Applications

  • Organometallic Synthesis 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, is a valuable starting material in organometallic synthesis. It is prepared by treating 1,3-bis(fluoromethyl)benzene with specific reagents in acidic media, leading to a variety of synthetically useful reactions involving phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).

  • Ultrasound-mediated Synthesis A study demonstrates an efficient method for synthesizing bis-3-methyl-1-phenyl-1H-pyrazol-5-ols under ultrasound irradiation using β-keto ester and benzaldehydes, which might include derivatives of the target compound (Shabalala et al., 2020).

  • Photochromic and Magnetic Properties Multifunctional mononuclear bisthienylethene-cobalt(II) complexes exhibit photochromic behavior and slow magnetic relaxation. These properties are influenced by substituents like bromine atoms, which could be structurally related to the target compound (Cao et al., 2015).

  • Polymer Synthesis The synthesis of highly luminescent polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, similar in structure to the target compound, demonstrates their potential in creating materials with strong fluorescence and varied optical properties (Zhang & Tieke, 2008).

  • Binuclear Tin Complexes Bis-(3,5-di-tert-butyl-2-phenol)oxamide and its derivatives, structurally related to the target compound, have been synthesized. These binuclear tin compounds show interesting structural properties with potential applications in coordination chemistry (Jiménez‐Pérez et al., 2000).

  • Selenium Introduction in Organic Synthesis The use of bis(2-bromoethyl) selenium dibromide in organic synthesis, similar in structure to the target compound, allows for the introduction of selenium in various organic molecules, indicating potential applications in synthetic chemistry (Takanohashi et al., 1993).

  • Structure and Conformational Analysis The detailed study of 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane's structure and conformation demonstrates the importance of bromine substituents in determining the molecular conformation, which is relevant to understanding the properties of similar compounds (Khazhiev et al., 2018).

  • Poly(aryl ether) Monodendrons and Dendrimers Synthesis A method for synthesizing poly(aryl ether) dendrimers based on 3,5-bis(hydroxymethyl)phenol, which bears structural resemblance to the target compound, offers insights into the synthesis of complex molecular architectures (Hanson & Tyler, 1999).

properties

IUPAC Name

1-[3,5-bis(phenylmethoxy)phenyl]-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrO3/c23-14-22(24)19-11-20(25-15-17-7-3-1-4-8-17)13-21(12-19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQMOQSQAVBFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)CBr)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183126
Record name 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one
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Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one

CAS RN

28924-18-7
Record name 1-[3,5-Bis(phenylmethoxy)phenyl]-2-bromoethanone
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Record name 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethanone
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Record name 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one
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Record name 1-[3,5-bis(phenylmethoxy)phenyl]-2-bromoethan-1-one
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Record name 1-(3,5-BIS(PHENYLMETHOXY)PHENYL)-2-BROMOETHANONE
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Synthesis routes and methods I

Procedure details

To a stirred solution of 1-[3,5-bis(benzyloxy)phenyl]ethanone (5 g, 15.04 mmol) in tetrahydrofuran (60 mL) and methanol (35 mL) was added tetrabutylammonium tribromide (7.25 g, 15.04 mmol) in tetrahydrofuran (20 mL) at room temperature. The reaction mixture was stirred for 24 hours and the solvent removed in vacuo. The residue was dissolved in ethyl acetate (100 mL) and washed with water (2×50 mL). The combined organic extracts were dried over magnesium sulfate and concentrated to afford the desired compound as a yellow oil in quantitative yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2.4 mL (46 mmol) of Br2 in 45 mL of CHCl3 was added dropwise over 1 h to a chilled, stirring solution of 9.66 g (29 mmol) of 3′,5′-dibenzyloxyacetophenone (45) in 40 mL of CHCl3. The resulting solution was allowed to warm to room temperature over 1 hour with good stirring, then poured into 100 mL of cold H2O and transferred to a separatory funnel where the CHCl3 fraction was isolated, washed with brine solution, dried (Na2SO4), filtered, and concentrated to 10.8 g. This material was applied to 500 g of silica gel, eluting with CHCl3 to obtain 2.65 g (22%) of compound 46 as a white solid. 1H NMR (CDCl3) δ 4.39 (s, 2H), 5.08 (s, 4H), 6.85 (t, 1H, J=2.1 Hz), 7.20 (d, 2H, J=2.4 Hz), 7.31-7.44 (m, 10H).
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
9.66 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
22%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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